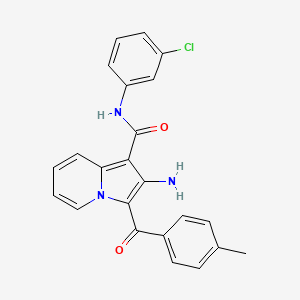

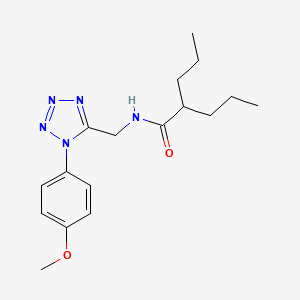

![molecular formula C8H4ClNO2S B2520811 6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 2095607-18-2](/img/structure/B2520811.png)

6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid is a compound that belongs to the class of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. Although the provided papers do not directly discuss 6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid, they do provide insights into the chemistry of related thienopyridine derivatives.

Synthesis Analysis

The synthesis of thienopyridine derivatives can be complex, involving multiple steps and various reagents. For example, the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids is described using a method that involves the reaction of a chloro-substituted pyrimidine-carbonitrile with ethyl mercaptoacetate in the presence of sodium carbonate . This method could potentially be adapted for the synthesis of 6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is characterized by the planarity of the fused ring system and the spatial orientation of substituents. For instance, in the case of 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, the thieno[2,3-b]pyridine core is almost planar, with substituents twisted out of this plane . This information is relevant for understanding the three-dimensional structure of 6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid, which would influence its chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

Thienopyridine derivatives can undergo various chemical reactions, including substitutions, cyclizations, and interactions with acetylating agents . The reactivity of these compounds is influenced by the presence of functional groups and the electronic nature of the fused ring system. The chemical behavior of 6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid would likely be similar, with the chloro substituent being a reactive site for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the presence of a carboxylic acid group can enhance the solubility in polar solvents and enable the formation of hydrogen bonds, as seen in the crystal structure of related compounds . These properties are crucial for the application of thienopyridine derivatives in drug development and other fields.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid has been utilized in the synthesis of various novel compounds, showcasing its versatility in chemical reactions. For instance, it has been employed in the preparation of new pyridothienopyrimidines, pyridothienopyrimidobenzimidazoles, and related fused systems, which are significant in expanding the chemical landscape of heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005). Furthermore, it has been instrumental in the synthesis of hydrazone derivatives bearing the 6-chlorothieno[3,2-c]pyridine moiety, which are then evaluated for their antibacterial properties (Rao, Rao, & Prasad, 2019).

Chemical and Physical Properties

The compound's role is not limited to synthesis; it also contributes to the understanding of chemical and physical properties of derivatives. For example, studies have shown that substituents on thieno[3, 2-c]pyridine derivatives have a significant impact on their absorption and fluorescence properties, highlighting the importance of molecular structure in determining the behavior of these compounds (Chavan, Toche, & Chavan, 2017).

Applications in Antibacterial and Antitumoral Activities

Antibacterial Properties

The derivatives of 6-chlorothieno[3,2-c]pyridine-2-carboxylic acid have been explored for their antibacterial activities. For instance, hydrazone derivatives have been tested against various Gram-positive and Gram-negative bacterial strains, demonstrating the compound's potential in contributing to the development of new antibacterial agents (Rao, Rao, & Prasad, 2019).

Antitumoral Activities

The compound has also been implicated in the synthesis of derivatives with antitumoral properties. Research indicates that certain derivatives exhibit promising activities against human tumor cell lines, further underscoring the potential therapeutic applications of these compounds in cancer treatment (Queiroz et al., 2010).

Safety And Hazards

The safety information for 6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

6-chlorothieno[3,2-c]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-7-2-5-4(3-10-7)1-6(13-5)8(11)12/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVRHJKTBBGUQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)C=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

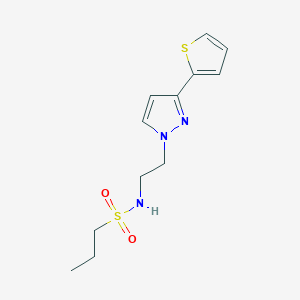

![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)

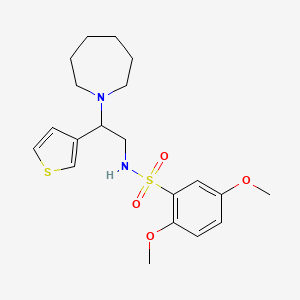

![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520735.png)

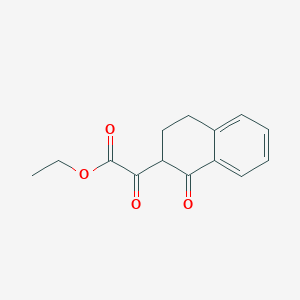

![(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2520738.png)

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520739.png)

![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2520744.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2520746.png)